molecular formula C11H12BrN3O B3222768 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine CAS No. 1214875-21-4

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Cat. No. B3222768
CAS RN: 1214875-21-4
M. Wt: 282.14
InChI Key: PMXWITXTQKAMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular formula of C11H12BrN3O and a molecular weight of 282.14 .


Synthesis Analysis

The synthesis of this compound involves a chemodivergent reaction from α-bromoketones and 2-aminopyridine . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound includes a bromoimidazo[1,5-a]pyridin-1-yl group attached to a morpholine ring . More detailed structural information, including the melting point, boiling point, and density, can be found on chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt . This is followed by a facile closure to provide the shared intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H12BrN3O), molecular weight (282.14), and its use in organic syntheses and as pharmaceutical intermediates . Further details about its melting point, boiling point, and density can be found on chemical databases .

Future Directions

The future directions for this compound could involve further exploration of its medicinal applications, given the interest in imidazo[1,2-a]pyridines for their therapeutic value . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXWITXTQKAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C3C=CC=C(N3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 2
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 3
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 4
Reactant of Route 4
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 5
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 6
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.